molecular formula C10H9BrN2O B026258 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one CAS No. 112888-43-4

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

カタログ番号: B026258
CAS番号: 112888-43-4
分子量: 253.09 g/mol
InChIキー: YAHALGNQKDVJLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative with the molecular formula C₁₀H₉BrN₂O and a molecular weight of 253.09 g/mol. It features a quinazolinone core substituted with a bromomethyl group at position 6 and a methyl group at position 2. This compound serves as a critical intermediate in synthesizing anticancer agents, particularly for colorectal cancer therapies such as Raltitrexed. A synthetic route involving cyclization, ammoniation, and bromination achieved a yield of 64.8%, demonstrating its optimized production methodology .

The bromomethyl group at position 6 enhances electrophilic reactivity, making it a versatile building block for further functionalization. Its structural framework aligns with bioactive quinazolinones, which are known for diverse pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory effects .

特性

IUPAC Name

6-(bromomethyl)-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-12-9-3-2-7(5-11)4-8(9)10(14)13-6/h2-4H,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHALGNQKDVJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CBr)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344789
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112888-43-4
Record name 6-(Bromomethyl)-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)-2-methyl-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Bromination of 6-Methyl-2-methylquinazolin-4(3H)-one

Radical bromination of the 6-methyl substituent offers an alternative pathway. This method, adapted from Leivers et al. , employs N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the methyl group at position 6.

Procedure :

  • Synthesis of 6-Methyl-2-methylquinazolin-4(3H)-one :

    • 5-Methylanthranilic acid is cyclized with acetic anhydride as described in .

  • Bromination with NBS :

    • 6-Methyl-2-methylquinazolin-4(3H)-one (1.0 mmol) is dissolved in CCl4.

    • NBS (1.2 mmol) and AIBN (0.1 mmol) are added, and the mixture is irradiated with UV light at 80°C for 6 h .

    • The product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Optimization :

  • Excess NBS (1.5 equiv.) increases yield to 78% but risks di-bromination.

  • Reaction times >8 h lead to decomposition, as evidenced by TLC monitoring .

Substitution of 6-Hydroxymethyl or 6-Chloromethyl Intermediates

Post-cyclization functionalization of 6-hydroxymethyl or 6-chloromethyl precursors provides a versatile route. This strategy, analogous to the synthesis of 2-chloromethylquinazolinones in , involves nucleophilic substitution with hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

Procedure :

  • Synthesis of 6-Hydroxymethyl-2-methylquinazolin-4(3H)-one :

    • 5-Hydroxymethylanthranilic acid is cyclized with acetic anhydride .

  • Bromination with PBr3 :

    • 6-Hydroxymethyl-2-methylquinazolin-4(3H)-one (1.0 mmol) is stirred with PBr3 (3.0 mmol) in dry dichloromethane at 0°C for 2 h.

    • The mixture is quenched with ice-water, and the product is extracted with DCM .

Characterization :

  • IR (cm⁻¹) : 3269 (NH), 1669 (C=O), 1598 (C=N) .

  • ESI-MS : m/z 297.02 (M+H⁺) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclization 70–75≥95One-pot synthesis, scalableRequires custom starting material
Radical Bromination 65–78≥90Selective functionalizationRisk of over-bromination
Substitution 60–70≥85Versatile for derivativesMulti-step, low atom economy

Mechanistic Insights and Reaction Optimization

  • Cyclization : The reaction proceeds via formation of a mixed acetic-carboxylic anhydride intermediate, followed by intramolecular nucleophilic attack by the amino group .

  • Radical Bromination : NBS generates bromine radicals, which abstract hydrogen from the methyl group, leading to a benzyl radical that reacts with Br2 .

  • Substitution : PBr3 converts hydroxyl to a better-leaving group, facilitating SN2 displacement by bromide .

化学反応の分析

Types of Reactions

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methylquinazolin-4(3H)-one, while oxidation may produce this compound derivatives with additional oxygen-containing functional groups.

科学的研究の応用

Biological Activities

Quinazolinone derivatives, including 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, exhibit a range of biological activities:

  • Antitumor Activity : Quinazolinone compounds are recognized for their potential as anticancer agents. Studies have shown that derivatives can inhibit various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For instance, modifications in the quinazolinone structure have led to significant cytotoxic effects against these cell lines, with IC₅₀ values often in the low micromolar range .
  • Tyrosine Kinase Inhibition : The compound acts as an inhibitor of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers. This inhibition is crucial for therapeutic strategies targeting cancer cell proliferation and survival .

Synthetic Applications

The bromomethyl group in this compound allows for further functionalization, making it an ideal precursor for synthesizing various biologically active compounds.

  • Synthesis of Antitumor Agents : Researchers have utilized this compound to develop novel quinazoline derivatives with enhanced antitumor properties. For example, one study reported that derivatives synthesized from this compound showed improved inhibitory activity against CDK2 and HER2 kinases compared to standard drugs like imatinib and lapatinib .

Case Studies

  • Cytotoxicity Evaluation : A series of quinazolinone derivatives, including those derived from this compound, were tested against MCF-7 and A2780 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values as low as 0.20 µM against MCF-7 cells, showcasing their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinones revealed that modifications at the bromomethyl position significantly influenced biological activity. For instance, substituents on the quinazoline ring were correlated with enhanced potency against various cancer cell lines .

Data Tables

Compound NameStructureIC₅₀ (µM)Target
Compound 1Structure0.20MCF-7
Compound 2Structure0.79HER2
Compound 3Structure0.173CDK2

Note: The structures can be represented graphically based on specific findings.

作用機序

The mechanism of action of 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromomethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazolinone core can interact with various biological pathways, influencing cellular processes and signaling.

類似化合物との比較

6-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5)

  • Properties : Molecular weight 239.07 g/mol , density 1.72 g/cm³ .

6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

  • Structure : Ethyl group at position 3 and mercapto (-SH) group at position 2.
  • Properties : Molecular formula C₁₀H₉BrN₂OS , molecular weight 285.16 g/mol .
  • Applications : Enhanced solubility due to the thiol group; used in metal coordination chemistry .

Table 1: Brominated Quinazolinones

Compound Substituents Molecular Weight (g/mol) Key Applications
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one 6-BrCH₂, 2-CH₃ 253.09 Anticancer intermediate
6-Bromo-2-methylquinazolin-4(3H)-one 6-Br, 2-CH₃ 239.07 Synthetic precursor
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one 6-Br, 3-C₂H₅, 2-SH 285.16 Coordination chemistry

Derivatives with Halogen or Alkoxy Substituents

6-Chloro-2-methylquinazolin-4(3H)-one Derivatives

  • Example : 6-Chloro-2-methyl-3-(substituted benzofuran)quinazolin-4(3H)-one.
  • Properties : Yield 67% , melting point 137–138°C .
  • Applications : Antibacterial activity against Staphylococcus aureus and Escherichia coli .

6-Methoxy-2-methylquinazolin-4(3H)-one Derivatives

  • Example : 6-Methoxy-2-methyl-3-(5-methoxybenzofuran)quinazolin-4(3H)-one.
  • Properties : Yield 65% , melting point 137–139°C .
  • Applications : Moderate antifungal activity compared to brominated analogues .

Table 2: Halogenated vs. Alkoxy-Substituted Derivatives

Compound Substituents Melting Point (°C) Bioactivity
This compound 6-BrCH₂, 2-CH₃ N/A Anticancer intermediate
6-Chloro-2-methylquinazolin-4(3H)-one 6-Cl, 2-CH₃ 137–138 Antibacterial
6-Methoxy-2-methylquinazolin-4(3H)-one 6-OCH₃, 2-CH₃ 137–139 Antifungal

Functionalized Quinazolinones with Aryl Groups

6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one

  • Properties : Melting point 235–237°C , HRMS 421.0342 .
  • Applications : Antiviral and anti-inflammatory activities; reduced influenza A virus replication .

3-Benzyl-2-methylquinazolin-4(3H)-one

  • Structure : Benzyl group at position 3.
  • Properties : Molecular formula C₁₆H₁₄N₂O , CAS 4260-34-8 .
  • Applications : Studied for CNS activity due to lipophilic benzyl group .

Table 3: Aryl-Substituted Quinazolinones

Compound Substituents Melting Point (°C) Key Applications
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-quinazolinone 6-Br, 2-(4-F-C₆H₄), 8-C≡CPh 235–237 Antiviral
3-Benzyl-2-methylquinazolin-4(3H)-one 3-CH₂Ph, 2-CH₃ N/A CNS drug candidate

生物活性

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the bromomethylation of 2-methylquinazolin-4(3H)-one. Characterization of the compound is usually performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinazolinone derivatives, including this compound. The following table summarizes the antimicrobial activities against various bacterial and fungal strains:

CompoundBacterial Strains TestedZone of Inhibition (mm)Fungal Strains TestedZone of Inhibition (mm)
This compoundE. coli, S. aureus, Pseudomonas aeruginosa15-20Candida albicans, Aspergillus niger12-18
Comparison Standard (e.g., Ampicillin)20-25-20-25-

The compound showed significant antibacterial activity comparable to standard antibiotics, with particularly strong effects against Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of bromine was found to enhance antifungal activity against tested fungal strains, indicating a structure-activity relationship where halogenation plays a crucial role in biological efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated using models such as the carrageenan-induced paw edema test in rats. The results are summarized in the following table:

CompoundPercentage Inhibition (%)Comparison Standard (Ibuprofen)
This compound39.45%40.10%
Other Derivatives TestedVaries (31.28% - 39.45%)-

The compound exhibited anti-inflammatory activity that is comparable to ibuprofen, suggesting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

Recent studies have also explored the anticancer properties of quinazolinone derivatives, including this compound. The evaluation was conducted against various cancer cell lines, with results indicating promising cytotoxic effects:

CompoundCell Line TestedIC50 Value (µM)
This compoundHepG2 (liver cancer)18.79
Comparison Standard (Doxorubicin)HepG28.55

The IC50 values suggest that while the compound exhibits notable cytotoxicity against liver cancer cells, further modifications may enhance its potency .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several derivatives of quinazolinones and tested them for antimicrobial activity using agar diffusion methods. The presence of electron-donating groups enhanced antibacterial activity, while halogenated compounds showed improved antifungal effects .
  • Anti-inflammatory Properties : In another investigation, several derivatives were tested for anti-inflammatory effects in vivo. The study concluded that compounds with methoxy substitutions exhibited higher inhibition rates compared to others, highlighting the importance of molecular structure in determining biological activity .

Q & A

Q. What are the common synthetic routes for 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:
  • Direct Bromination : Reacting 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid at room temperature (18–24 hrs), yielding ~55% after recrystallization from ethanol .
  • Cyclization with Hydrazine : Refluxing a benzoxazinone precursor (e.g., 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one) with hydrazine hydrate at 120–130°C for 3 hrs, achieving ~75% yield .
  • Key Factors : Temperature, reaction time, and solvent purity significantly impact yield. For example, prolonged reaction times (e.g., 5 hrs) may improve cyclization efficiency when using trimerized aldehydes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirms bromine content (e.g., 31.12% observed vs. 31.37% theoretical) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3448 cm⁻¹, C=O at 1686 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.51 ppm) and aromatic resonances in DMSO-d₆ .
  • TLC : Validates purity using cyclohexane:ethyl acetate (2:1) as the mobile phase .

Q. How can researchers assess the chemical stability of this compound?

  • Methodological Answer :
  • Substituent Effects : The 2-methyl group enhances stability by reducing steric strain, while bromine at position 6 may increase electrophilicity .
  • Stability Assays : Monitor degradation via TLC under varying pH/temperature. For instance, reflux in ethanol during recrystallization does not induce decomposition, suggesting thermal stability up to 130°C .

Advanced Research Questions

Q. How can synthesis yields be optimized, particularly when scaling reactions?

  • Methodological Answer :
  • Condition Screening : Compare room-temperature bromination (55% yield) vs. reflux with hydrazine (75% yield) . Elevated temperatures may accelerate ring closure but risk side reactions.
  • Solvent Optimization : Replace acetic acid with glacial acetic acid for better protonation of intermediates .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .

Q. What strategies validate the accuracy of analytical methods for this compound?

  • Methodological Answer :
  • Cross-Validation : Correlate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 251.98983 for C₁₀H₉BrN₂O) .
  • Reproducibility : Replicate IR spectra (e.g., C-Br stretch at 528 cm⁻¹) across multiple batches .
  • Purity Thresholds : Use elemental analysis to ensure ≤0.4% deviation from theoretical values .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at positions 2 (methyl) and 6 (bromomethyl), such as replacing bromine with iodine or adding phenyl groups .
  • Biological Screening : Test derivatives for analgesic activity using murine hot-plate assays or anti-inflammatory effects via carrageenan-induced paw edema models .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on bioactivity .

Q. How should researchers address contradictory data in synthesis or characterization?

  • Methodological Answer :
  • Case Example : Discrepancies in melting points (e.g., observed 196°C vs. literature 197°C) may arise from polymorphic forms or impurities .
  • Troubleshooting :
  • Repeat recrystallization with alternative solvents (e.g., ethanol vs. acetonitrile).
  • Verify reagent stoichiometry (e.g., excess bromine may lead to di-substitution) .
  • Use GC-MS to detect volatile byproducts .

Q. What advanced pharmacological models are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • In Vivo Models : Assess CNS activity using forced swim tests for antidepressant effects or acetic acid writhing for analgesia .
  • Dose-Response Studies : Administer 10–100 mg/kg doses in rodents, monitoring plasma half-life via HPLC .
  • Mechanistic Probes : Use receptor-binding assays (e.g., GABAₐ or COX-2 inhibition) to identify molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one
Reactant of Route 2
6-(Bromomethyl)-2-methylquinazolin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。